1-Methylguanidine sulfate is a chemical compound with the molecular formula and a CAS number of 598-12-9. This compound is a derivative of guanidine, which is recognized for its strong basic properties and wide-ranging applications in various scientific fields, including chemistry, biology, and medicine. The sulfate form enhances stability and solubility, making it particularly useful in industrial and research contexts .
The synthesis of 1-methylguanidine sulfate typically involves a two-step process:
In industrial settings, production may involve large reactors where conditions such as temperature and pH are meticulously monitored to optimize yield and purity .
1-Methylguanidine sulfate participates in various chemical reactions:
The mechanism of action for 1-methylguanidine sulfate involves its interaction with various biological molecules. It has been shown to influence enzyme activity, particularly those involved in hydrogen sulfide production, such as cystathionine β-synthase and cystathionine γ-lyase. This interaction is crucial for cellular signaling processes, affecting pathways like PI3K/AKT that are vital for cell survival and proliferation.
1-Methylguanidine sulfate has numerous applications across different fields:
1-Methylguanidine sulfate (MGS; C₂H₉N₃O₄S) is a derivative of the broader guanidino compound (GC) family, which includes structurally related molecules like creatine, creatinine, guanidinoacetic acid (GAA), and guanidinosuccinic acid (GSA). These compounds arise from the transamidination of arginine’s amidino group to amino acids or neurotransmitters [1] [9]. In mammals, methylguanidine itself is a product of creatinine degradation under oxidative stress conditions, particularly in renal dysfunction. Elevated creatinine levels, as seen in uremia, accelerate methylguanidine formation via reactive oxygen species (ROS)-mediated pathways [1]. The enzymatic pathway involves:
Methylguanidine’s conversion to the sulfate ester (MGS) occurs primarily in the liver via sulfotransferases (SULTs), utilizing 3′-phosphoadenosine 5′-phosphosulfate (PAPS) as the sulfate donor [2] [8]. This sulfation serves as a detoxification mechanism, enhancing aqueous solubility for renal excretion. Notably, MGS shares metabolic pathways with neuroactive GCs such as GAA and GSA, which accumulate in neurological disorders and exhibit convulsant properties by modulating γ-aminobutyric acid (GABA) receptors or N-methyl-D-aspartate (NMDA) receptors [1] [3].
Table 1: Biological Precursors and Derivatives of 1-Methylguanidine
Precursor Compound | Biological Source | Enzymatic/Chemical Pathway | Relationship to MGS |
---|---|---|---|
Creatinine | Skeletal muscle metabolism | Non-enzymatic degradation via ROS | Direct precursor via oxidative deamination |
Arginine | Dietary intake, protein catabolism | Transamidination to glycine forming GAA | Indirect precursor via GC biosynthesis |
Guanidinoacetic acid (GAA) | Renal/ hepatic synthesis | Methylation to form creatine | Structural analog; competes for sulfation |
Guanidinosuccinic acid (GSA) | Argininosuccinate metabolism | Urea cycle perturbation | Co-accumulates in uremia; similar sulfation |
Laboratory synthesis of MGS employs guanidine or creatinine as starting materials, leveraging nucleophilic substitution and sulfation reactions. Key methods include:
CH₃NHC(=NH)NH₂ + SO₃·NMe₃ → [CH₃NHC(=NH)NH₃]⁺[SO₄]²⁻
From Creatinine:Creatinine undergoes alkaline hydrolysis or oxidative cleavage (e.g., using periodate), producing methylguanidine, which is then sulfated. Isotopic labeling (e.g., ¹⁵N or ¹³C) is introduced at the creatinine stage, enabling tracer studies of MGS metabolism. For instance, ¹⁴C-creatinine yields ¹⁴C-methylguanidine, subsequently sulfated to labeled MGS [5] [10].
Via Isothiouronium Salts:A modified Rathke synthesis involves S-methylisothiourea reacting with amines. For MGS, methylamine reacts with S-methylisothiourea sulfate under heating, followed by sulfuric acid quenching [9] [10]:
CH₃NH₂ + [CH₃SC(NH₂)₂]⁺ → [CH₃NHC(=NH)NH₂]⁺ + CH₃SH
Purification typically uses ion-exchange chromatography (e.g., sulfonic acid resins) or recrystallization from ethanol/water mixtures [10]. Challenges include controlling sulfate regioselectivity and minimizing di-sulfation byproducts.
Table 2: Synthetic Methods for 1-Methylguanidine Sulfate
Method | Reagents/Conditions | Yield (%) | Isotopic Labeling Compatibility | Limitations |
---|---|---|---|---|
Direct Sulfation | SO₃·NMe₃, DMF, 25°C, 12 h | 70–85 | ¹³C, ¹⁵N (post-synthesis) | Hygroscopic product; SO₃ excess |
Creatinine Degradation Pathway | Alkaline hydrolysis, then SO₃·Py | 60–75 | ¹⁴C, ¹⁵N (pre-synthesis) | Multi-step; moderate purity |
Rathke Synthesis | S-methylisothiourea, MeNH₂, Δ | 80–90 | ²H (methyl group) | Toxic CH₃SH byproduct |
Sulfation critically alters the physicochemical and biological properties of methylguanidine. Key effects include:
Enhanced Solubility and Stability:Sulfation converts methylguanidine (log P ≈ −1.25) into a highly hydrophilic salt (MGS; log P < −3.0), improving aqueous solubility >10-fold. This facilitates renal clearance and reduces membrane permeability, limiting unintended cellular uptake [2] [4]. The sulfate ester also stabilizes the guanidinium ion against hydrolysis at physiological pH (7.0–7.4), whereas non-sulfated methylguanidine readily decomposes to urea and methylamine under oxidative stress [4] [8].
Bioactivity Modulation:While methylguanidine exhibits neuroexcitatory effects (e.g., GABA receptor inhibition, NMDA receptor activation), sulfation attenuates this bioactivity. Studies show MGS has <10% of the convulsant potency of methylguanidine in rodent models due to impaired blood-brain barrier (BBB) penetration. The sulfate group introduces steric and ionic hindrance, reducing affinity for neuronal receptors [1] [3]. However, MGS may serve as a "reservoir" for slow-release methylguanidine in tissues expressing sulfatases, which hydrolyze the sulfate ester under acidic conditions (e.g., lysosomes, inflamed sites) [2] [6].
Biological Sulfation Context:Sulfation pathways are conserved across species and regulated during development. Sulfotransferases (e.g., SULT1A1, SULT1B1) expressed in fetal liver and brain catalyze PAPS-dependent sulfation of GCs. Notably, SLC13A4 sulfate transporters ensure PAPS bioavailability in neural tissues, linking sulfate supply to MGS generation [8]. In marine organisms, sulfated guanidines (e.g., from sponges) show antiviral activity, suggesting evolutionary conservation of sulfation’s functional role [6].
Table 3: Impact of Sulfation on Methylguanidine Properties
Property | Methylguanidine (Free Base) | 1-Methylguanidine Sulfate (MGS) | Biological Consequence |
---|---|---|---|
Solubility (H₂O, 25°C) | ~50 mg/mL | >500 mg/mL | Enhanced renal excretion |
pKa | 13.6 (guanidinium) | <2.0 (sulfate) | Fully ionized at physiological pH |
BBB Permeability | Moderate (CLinflux, BBB = 0.05 μL/min/g) | Low (undetectable) | Reduced neurotoxicity |
Receptor Affinity | High (GABAₐ IC₅₀ = 0.8 mM) | Low (>10 mM) | Attenuated convulsant effects |
Concluding Remarks
1-Methylguanidine sulfate exemplifies how sulfation transforms endogenous metabolites into stabilized, excretable derivatives. Its synthesis bridges organic chemistry and metabolic biology, while its properties underscore sulfation’s role in modulating small-molecule bioactivity. Future research could explore engineered sulfatase-sensitive MGS derivatives for targeted drug delivery.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0